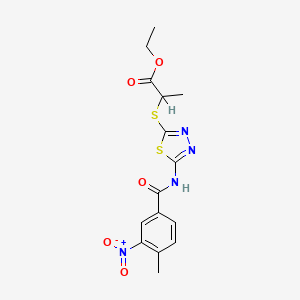

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-methyl-3-nitrobenzamido group at position 5 and an ethyl thiopropanoate moiety at position 2. These compounds are often explored for antimicrobial, antifungal, or enzyme-inhibitory properties due to their ability to engage in hydrogen bonding, π-π interactions, and steric effects via substituents like nitro, methyl, and ester groups .

Properties

IUPAC Name |

ethyl 2-[[5-[(4-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBKZLWRJTRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where 4-methyl-3-nitrobenzoic acid is converted to its acyl chloride derivative and then reacted with the thiadiazole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Alcohol Derivatives: From the reduction of the ester group.

Functionalized Thiadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methyl-3-nitrobenzoic acid and ethyl bromoacetate. The process generally requires strong acidic conditions and heating to facilitate the reaction. Characterization of the compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.

- Infrared Spectroscopy (IR) : To identify functional groups.

- Mass Spectrometry (MS) : To determine molecular weight and composition.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways involved in proliferation and survival.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting enzymes associated with inflammatory responses. This mechanism may provide therapeutic avenues for treating conditions characterized by chronic inflammation.

Antibacterial Effects

This compound has been evaluated for its antibacterial efficacy against several pathogenic strains. Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics.

Applications in Material Science

In addition to its biological applications, this compound has potential uses in material science:

Development of Functional Materials

The unique chemical structure lends itself to the creation of novel materials with specific electronic or optical properties. Research is ongoing to explore these applications further.

Drug Delivery Systems

Due to its solubility characteristics and ability to form complexes with various biomolecules, it may be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

Current Research Trends

Ongoing studies focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Formulation Development : Exploring different formulations that enhance stability and efficacy for pharmaceutical applications.

- Toxicological Assessments : Evaluating safety profiles to ensure that any therapeutic use does not pose significant risks.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and improved joint function following treatment with this compound .

Mechanism of Action

The mechanism by which Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzamide group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in binding interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Bulky or polar groups (e.g., nitro in the target compound) typically increase melting points due to enhanced intermolecular interactions. For example, 5g (ethylthio, 168–170°C) has a higher melting point than 5e (chlorobenzylthio, 132–134°C), suggesting alkyl chains may enhance crystallinity compared to aromatic halides .

- Synthetic Routes : The target compound likely shares synthetic pathways with analogs in and , involving nucleophilic substitution (e.g., thiol-alkylation with ethyl bromopropionate) or ring-closure reactions with carbon disulfide .

Physicochemical Properties

- Solubility and Reactivity : The ethyl ester group in the target compound likely improves solubility in organic solvents compared to methyl esters (e.g., 5k, 5l). However, the nitro group may reduce aqueous solubility, a trade-off observed in nitroaromatic pharmaceuticals .

- Stability : Thioether linkages (e.g., in 5e–5m) are generally stable under physiological conditions, suggesting the target compound may have favorable pharmacokinetic properties .

Biological Activity

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

1,3,4-Thiadiazoles have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic effects. The sulfur atom in the thiadiazole ring enhances lipophilicity and facilitates cellular membrane penetration, making them effective in interacting with various biological targets .

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Formation of Thiadiazole Derivative : The initial step includes the reaction of 4-methyl-3-nitrobenzamide with appropriate thioketones to form the thiadiazole core.

- Esterification : The thiadiazole derivative is then reacted with ethyl acrylate or a similar reagent to introduce the ethyl ester group.

- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitumor agents. For instance:

- Cytotoxicity Studies : this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that this compound can inhibit cell proliferation in K562 chronic myelogenous leukemia cells with an IC50 value indicating potent activity .

Antibacterial and Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial Effects : Compounds similar to this compound exhibit moderate antibacterial activity against strains like Xanthomonas oryzae and Xanthomonas campestris .

- Antifungal Activity : Some derivatives have demonstrated promising antifungal activity against pathogens such as Phytophthora infestans, with effective concentrations significantly lower than those of standard antifungal agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : The compound may inhibit specific protein kinases involved in cancer cell signaling pathways. For example, molecular modeling studies suggest that the nitro group on the benzamide moiety enhances binding affinity to target kinases .

- Cell Cycle Arrest : Preliminary data indicate that treatment with this compound may lead to cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, prepare the 1,3,4-thiadiazole core by condensing thiosemicarbazide derivatives with carboxylic acids or esters. For the nitrobenzamido substituent, introduce the 4-methyl-3-nitrobenzoyl group via amide coupling (e.g., using HATU or EDC/NHS). The thioether linkage is formed by reacting a thiol-containing intermediate (e.g., 2-mercapto-1,3,4-thiadiazole) with ethyl 2-bromopropanoate in an alkaline aqueous medium. Optimize reaction times (e.g., reflux for 3–6 hours) and solvent systems (e.g., acetone/water mixtures) to improve yields .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹, and S-H/S-C bonds at ~600–800 cm⁻¹).

- ¹H/¹³C NMR : Verify substituent integration (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters, aromatic protons from nitrobenzamido groups at δ 7.5–8.5 ppm).

- Chromatography-mass spectrometry (LC-MS) : Confirm molecular ion peaks and purity (>95% by HPLC).

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S percentages) .

Q. How can researchers purify intermediates and final products effectively?

- Methodological Answer :

- Recrystallization : Use ethanol or acetone for intermediates like thiol-containing precursors.

- Column chromatography : Separate polar byproducts using silica gel and gradients of ethyl acetate/hexane.

- Acid-base extraction : Isolate acidic/basic derivatives (e.g., carboxylate salts) by adjusting pH .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Compare NMR coupling constants with computational predictions (e.g., DFT calculations for expected dihedral angles).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- X-ray crystallography : Obtain definitive proof of regiochemistry for nitrobenzamido and thiadiazole substituents .

Q. What strategies optimize molecular docking studies for bioactivity prediction?

- Methodological Answer :

- Target selection : Prioritize enzymes like COX-2 or EGFR kinases, where thiadiazole derivatives show affinity.

- Docking software : Use AutoDock Vina with flexible ligand settings and rigid receptor grids.

- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. How to address low yields in the final thioether coupling step?

- Methodological Answer :

- Solvent optimization : Replace water with DMF or DMSO to enhance solubility of thiol intermediates.

- Catalysis : Add catalytic KI or phase-transfer agents (e.g., TBAB) to accelerate nucleophilic substitution.

- Temperature control : Conduct reactions under nitrogen at 60–80°C to minimize disulfide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.